2-Nitro-4,6-diphenylpyrimidine
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Overview
Description
2-Nitro-4,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-4,6-diphenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or the reaction of 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds . Another method includes the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Reaction with amines to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Ozone in methylene chloride solution.
Reduction: Hydrogenation or chemical reduction using reagents like sodium borohydride.
Substitution: Amines or hydrazines under acidic or basic conditions.
Major Products
Oxidation: this compound derivatives.
Reduction: 2-Amino-4,6-diphenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the reacting amine.
Scientific Research Applications
2-Nitro-4,6-diphenylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as kinase inhibitors.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4,6-diphenylpyrimidine involves its interaction with molecular targets and pathways. For example, it has been studied as a utrophin modulator for the treatment of Duchenne muscular dystrophy, where it operates via a novel mechanism distinct from other known modulators . The compound’s effects are mediated through target deconvolution studies, including expression analysis and chemical proteomics .
Comparison with Similar Compounds
2-Nitro-4,6-diphenylpyrimidine can be compared with other similar compounds such as:
2-Amino-4,6-diphenylpyrimidine: Formed by reduction of the nitro group.
2-Hydrazino-4,6-diphenylpyrimidine: Formed by substitution reactions.
4-(N,N-dimethylaminophenyl)-2,6-diphenylpyrimidine: Synthesized through chalcone reactions.
These compounds share structural similarities but differ in their functional groups, leading to unique reactivities and applications.
Properties
CAS No. |
106119-58-8 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-nitro-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
FPQYUBPSUDPIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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